

# assessing the conformality of films from different silylamine precursors

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# A Comparative Guide to Film Conformality from Silylamine Precursors

For Researchers, Scientists, and Drug Development Professionals

The relentless miniaturization of electronic devices and the increasing complexity of nanostructured materials demand deposition techniques that can create uniform, ultrathin films over intricate topographies. Atomic Layer Deposition (ALD) has emerged as a key enabling technology in this regard, offering precise thickness control at the atomic level. The choice of precursor chemistry is paramount in achieving highly conformal coatings. This guide provides a comprehensive comparison of the conformality of silicon oxide (SiO<sub>2</sub>) and silicon nitride (SiN<sub>x</sub>) films derived from various s-based precursors, offering valuable insights for researchers and professionals in materials science and semiconductor fabrication.

## The Critical Role of Precursors in Conformal Film Deposition

Silylamine precursors are a class of silicon-containing compounds that have gained prominence in ALD due to their high reactivity and ability to facilitate low-temperature deposition. The molecular structure of the silylamine precursor significantly influences the surface reactions during ALD, which in turn dictates the conformality of the resulting film. Factors such as the size and number of amine ligands, the presence of Si-H bonds, and the



overall molecular geometry play a crucial role in the precursor's ability to uniformly coat high-aspect-ratio structures.

This guide focuses on the experimental data available for several common silylamine precursors, including:

- Tris(dimethylamino)silane (TDMAS)
- Bis(diethylamino)silane (BDEAS)
- Bis(tert-butylamino)silane (BTBAS)
- Di(sec-butylamino)silane (DSBAS)
- 1,1,1-tris(dimethylamino)disilane (TADS)

We will assess their performance in depositing both silicon oxide and silicon nitride films, with a focus on quantitative measures of conformality, such as step coverage.

## **Quantitative Comparison of Film Conformality**

The following tables summarize the reported conformality data for  $SiO_2$  and  $SiN_x$  films deposited using different silylamine precursors. It is crucial to note that a direct comparison can be challenging due to variations in experimental conditions, such as deposition technique (thermal vs. plasma-enhanced ALD), aspect ratio of the substrate features, and other process parameters.

Table 1: Conformality of Silicon Oxide (SiO<sub>2</sub>) Films



Precursor	Deposition Method	Aspect Ratio of Structure	Step Coverage (%)	Key Observations
TADS	Thermal ALD	6:1	>95[1]	Excellent conformality was achieved. The additional Si-Si bond in TADS is suggested to enhance reactivity.[1]
TDMAS	Thermal ALD	-	Implied to be high	TADS, which showed excellent conformality, was directly compared to TDMAS in terms of growth rate, suggesting good conformal properties for TDMAS under similar thermal ALD conditions.
BDEAS	-	-	No specific data found	Studies indicate superior deposition performance compared to TDMAS, but quantitative conformality data is not provided.
BTBAS	-	-	No specific data found	Similar to BDEAS, BTBAS



shows better deposition characteristics than TDMAS, but specific step coverage values are not available in the reviewed literature.[2]

Table 2: Conformality of Silicon Nitride (SiN<sub>x</sub>) Films



Precursor	Deposition Method	Aspect Ratio of Structure	Step Coverage (%)	Key Observations
DSBAS	PEALD (VHF plasma)	30:1	~100[3]	Excellent step coverage was obtained using a very high frequency (VHF) plasma source, which can provide a sufficient flux of plasma species into deep trenches.[3]
DSBAS	PEALD	4.5:1	50 (sidewall), 69 (bottom)[4]	Lower conformality was observed in this study, highlighting the significant impact of plasma conditions on step coverage.[4]
BTBAS	PEALD (VHF plasma)	30:1	Lower than DSBAS	In a direct comparison, DSBAS with its single amino ligand showed better performance, including higher conformality, than BTBAS which has two amino ligands.[3]



### **Experimental Methodologies**

The following sections provide detailed experimental protocols for some of the key experiments cited in this guide.

#### Protocol 1: Thermal ALD of SiO<sub>2</sub> from TADS

This protocol is based on the study that reported high conformality for SiO<sub>2</sub> films deposited from the TADS precursor.[1]

- Precursor and Oxidant: 1,1,1-tris(dimethylamino)disilane (TADS) and ozone (O₃).
- Deposition Temperature: The specific temperature for the >95% step coverage was not detailed in the abstract, but the study was conducted over a range of temperatures.
- Substrate: Silicon wafers with high-aspect-ratio (6:1) nanotrenches.
- ALD Cycle:
  - TADS pulse: The TADS precursor is introduced into the reactor chamber.
  - Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.
  - Ozone pulse: Ozone is introduced into the chamber to react with the adsorbed TADS molecules on the substrate surface, forming a layer of SiO<sub>2</sub>.
  - Purge: The chamber is purged again with an inert gas to remove any unreacted ozone and byproducts.
- Characterization: Film conformality was assessed by analyzing cross-sectional scanning electron microscopy (SEM) or transmission electron microscopy (TEM) images of the deposited films within the nanotrenches. The step coverage is calculated as the ratio of the film thickness at the bottom or sidewall of the trench to the thickness at the top surface.

#### Protocol 2: Plasma-Enhanced ALD of SiNx from DSBAS



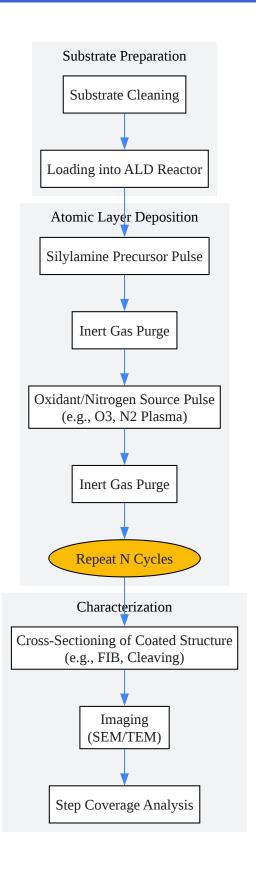
This protocol is based on the study that achieved excellent conformality for  $SiN_x$  films using DSBAS.[3]

- Precursor and Reactant: Di(sec-butylamino)silane (DSBAS) and nitrogen (N2) plasma.
- Deposition System: A plasma-enhanced ALD reactor equipped with a very high frequency (162 MHz) capacitively coupled plasma (CCP) source.
- Deposition Temperature: The study was conducted at temperatures ranging from 100 to 300
   °C.
- Substrate: Silicon wafers with high-aspect-ratio (30:1) trench structures.
- PEALD Cycle:
  - DSBAS pulse: The DSBAS precursor is introduced into the reactor chamber.
  - Purge: The chamber is purged with an inert gas.
  - N<sub>2</sub> Plasma: A nitrogen plasma is ignited in the chamber to provide reactive nitrogen species that react with the adsorbed DSBAS molecules to form SiN<sub>x</sub>.
  - o Purge: The chamber is purged with an inert gas.
- Characterization: The conformality of the SiN<sub>x</sub> films was evaluated using cross-sectional TEM of the coated trench structures.

### **Visualizing the Experimental Workflow**

The following diagram illustrates a generalized workflow for assessing the conformality of thin films deposited by ALD.





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Generalized workflow for assessing film conformality.



#### **Discussion and Future Outlook**

The conformality of films derived from silylamine precursors is a complex interplay between the precursor's molecular structure and the deposition process parameters.

For silicon oxide, thermal ALD processes using precursors like TADS and TDMAS can yield highly conformal films.[1] The self-limiting nature of the surface reactions in thermal ALD is conducive to achieving uniform coverage even in high-aspect-ratio structures.

For silicon nitride, achieving high conformality, particularly at low temperatures, often necessitates the use of plasma-enhanced ALD. The choice of plasma source and conditions is critical. As demonstrated with DSBAS, a VHF plasma can provide a high density of reactive species deep into trenches, leading to excellent step coverage.[3] In contrast, conventional PEALD setups may result in lower conformality due to the directionality of the plasma and the recombination of reactive species before they reach the bottom of the features.[4]

The structure of the silylamine precursor also plays a significant role. Precursors with a single amino ligand, such as DSBAS, may offer advantages in PEALD of SiN<sub>x</sub> over those with multiple ligands, like BTBAS, potentially due to reduced steric hindrance and different surface reaction pathways.[3]

Future research should focus on systematic comparative studies of a wider range of silylamine precursors for both  $SiO_2$  and  $SiN_x$  deposition under identical and well-controlled experimental conditions. Such studies will be invaluable for developing a deeper understanding of the structure-property relationships that govern film conformality and for designing next-generation precursors tailored for specific applications in advanced semiconductor manufacturing and nanotechnology.

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